molecular formula C16H17F3N8 B2760661 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034330-74-8

1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2760661
CAS No.: 2034330-74-8
M. Wt: 378.363
InChI Key: XDCPNTHAOQQLOG-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • 1-Methyl substitution on the pyrazole ring, enhancing metabolic stability by reducing susceptibility to oxidative degradation .
  • A 6-(trifluoromethyl)pyrimidin-4-yl substituent on the piperidine, introducing strong electron-withdrawing effects and lipophilicity, which may improve membrane permeability and target binding .

Pyrazolo[3,4-d]pyrimidines are widely studied as kinase inhibitors due to their structural mimicry of purine nucleotides.

Properties

IUPAC Name

1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N8/c1-26-15-11(7-24-26)14(22-9-23-15)25-10-2-4-27(5-3-10)13-6-12(16(17,18)19)20-8-21-13/h6-10H,2-5H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCPNTHAOQQLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various kinases. The specific targets and their roles would need further investigation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves reactions at room temperature, suggesting that it might be stable under normal physiological conditions.

Biochemical Analysis

Biological Activity

1-Methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including a trifluoromethyl group and multiple nitrogen-containing rings, suggest diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C17H24F3N5C_{17}H_{24}F_3N_5 with a molecular weight of 371.4 g/mol. The structure features:

  • Pyrimidine and Pyrazole Rings : These heterocyclic components are known for their biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperidine Ring : Contributes to the compound's pharmacological properties.

Table 1: Structural Features Comparison

Compound NameStructural FeaturesBiological Activity
1-Methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineTrifluoromethyl group, pyrimidine and pyrazole ringsPotential anti-cancer activity
GLPG2938Urea linker, pyridine ringS1P2 antagonist
L-372,662Piperidine ring, benzoylpiperidine moietyOxytocin antagonist
5-Trifluoromethyl Pyrazole DerivativesPyrazole coreAnticancer activity

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity through strong interactions with target proteins. This interaction can modulate the activity of these targets, leading to various biological effects including:

  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit pathways involved in cancer cell proliferation.
  • Potential Anti-Tubercular Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating a possible therapeutic role in treating tuberculosis .

Anti-Cancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-cancer activities. For instance, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with inhibition of cancer cell growth through various mechanisms:

  • Inhibition of mTOR Pathway : Compounds targeting mTOR (mechanistic target of rapamycin) have shown promise in cancer therapy by disrupting cell growth and proliferation pathways .
  • Cell Migration Inhibition : Research indicates that derivatives can inhibit cell migration in metastatic cancers by targeting actin-bundling proteins like fascin .

Study on Anti-Tubercular Activity

A study exploring novel derivatives for anti-tubercular activity found that certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. While specific data on 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is limited, the structural similarity suggests potential efficacy .

Safety and Toxicity

While the biological activity is promising, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Preliminary assessments indicate low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting a favorable safety margin for further development .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated primarily for its pharmacological properties:

  • S1P2 Receptor Antagonism : It has shown promise as an antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), which is implicated in several diseases, including idiopathic pulmonary fibrosis. This receptor's modulation could provide therapeutic avenues for treating fibrotic diseases and other conditions related to immune response and inflammation.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Biochemical Research

The compound's structure allows it to be utilized in biochemical research:

  • Enzyme Inhibition Studies : Its potential as an enzyme inhibitor can be explored, particularly in pathways relevant to cancer and other diseases. This could lead to the identification of new therapeutic targets and strategies for drug development .
  • Receptor Interaction Studies : By studying its interactions with various receptors, researchers can gain insights into the molecular mechanisms underlying different biological processes, paving the way for targeted therapies .

Material Science

The unique properties of this compound also make it suitable for applications beyond pharmaceuticals:

  • Organic Semiconductors : The compound's structural characteristics may allow it to be used in the development of organic semiconductors. These materials are crucial in electronics and photonics, offering potential advancements in device performance and efficiency .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-d]Pyrimidin-4-amine Derivatives

Compound Name (Reference) 1-Position Substituent 4-Amine Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 1-Methyl 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl Trifluoromethylpyrimidine, Piperidine ~428.34*
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl) 2,4-Dimethylphenyl 4-Methylbenzyl Aromatic methyl groups ~385.47
N-(2-Methylphenyl)-1-phenyl-6-(1-pyrrolidinyl) 1-Phenyl 2-Methylphenyl Pyrrolidinyl, Phenyl ~399.45
N-Benzyl-1-methyl 1-Methyl Benzyl Benzyl ~265.31
1-Isopropyl-3-(phenylethynyl) 1-Isopropyl Phenylethynyl Alkynyl, Isopropyl ~319.37
1-(4-Chlorobenzyl)-N-(2-methoxyethyl) 4-Chlorobenzyl 2-Methoxyethyl Chlorophenyl, Methoxy ~357.83
6-Chloro-N-(2,4-dimethylphenyl)-1-methyl 1-Methyl 2,4-Dimethylphenyl Chloro, Methylphenyl ~287.75
6-(Chloromethyl)-N,1-dimethyl 1-Methyl Methyl, Chloromethyl Chloromethyl ~227.68
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl) 3-Methylphenyl 2-(4-Chlorophenyl)ethyl Chlorophenyl, Ethyl chain ~387.85

*Calculated based on formula C₁₇H₁₈F₃N₉.

Impact of Substituents on Properties

1-Position Substitutions

  • Methyl vs.
  • 1-Isopropyl () : Introduces greater hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.

4-Amine Substitutions

  • Piperidine Derivatives : The target’s piperidine-trifluoromethylpyrimidine moiety () offers dual advantages: (1) the piperidine’s nitrogen enables hydrogen bonding, and (2) the trifluoromethylpyrimidine enhances lipophilicity and metabolic stability. In contrast, N-benzyl () and 2-methoxyethyl () substituents prioritize solubility but lack the trifluoromethyl group’s electron-withdrawing effects.

Halogen vs. Trifluoromethyl Groups

  • 6-Chloro () : Chlorine’s moderate electronegativity and lipophilicity differ from the trifluoromethyl group’s strong electron-withdrawing and steric effects, which can significantly alter binding kinetics and resistance profiles .
  • Chloromethyl () : A reactive site for further functionalization, unlike the stable trifluoromethyl group in the target.

Pharmacological Implications

  • Piperidine-Trifluoromethylpyrimidine Synergy : The target’s unique substitution may enhance kinase inhibition by combining the piperidine’s flexibility with the trifluoromethylpyrimidine’s electronic effects, as seen in analogs like N-(1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine ().
  • Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism compared to chlorophenyl or benzyl groups, which are prone to CYP450-mediated modifications .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Key steps include:

  • Coupling of the piperidine and trifluoromethylpyrimidine moieties : Use cesium carbonate as a base and copper(I) bromide as a catalyst in acetonitrile or DMF under reflux (45–80°C) .
  • Introduction of the methyl group : Alkylation with methyl iodide or similar reagents under anhydrous conditions .
  • Key intermediates : 6-(trifluoromethyl)pyrimidin-4-amine and 1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives are critical precursors .

Q. Which spectroscopic techniques are recommended for structural confirmation?

A combination of 1H/13C NMR (to verify substituent positions and purity), IR spectroscopy (to confirm functional groups like amines or trifluoromethyl), and HRMS (for molecular weight validation) is essential . For crystallographic confirmation, X-ray diffraction is ideal, as demonstrated in studies of similar pyrimidine derivatives .

Q. What initial biological screening approaches are used to evaluate kinase inhibition?

  • In vitro kinase assays : Measure IC50 values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods .
  • Cellular viability assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays .
  • Receptor binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the pyrimidine and piperidine moieties?

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
  • Temperature control : Higher yields (>75%) are achieved at 60–80°C, but lower temperatures (35–45°C) reduce side products .
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) or recrystallization from ethanol enhances purity .

Q. What computational methods predict binding selectivity against kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to evaluate trifluoromethyl group contributions to binding .

Q. How should researchers resolve discrepancies in biological activity between structural analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace trifluoromethyl with methylsulfonyl) and compare IC50 values .
  • Polymorph screening : Use X-ray crystallography to identify crystal forms that may alter solubility or bioavailability .
  • Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

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